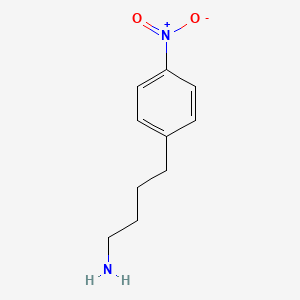

4-(4-Nitrophenyl)butan-1-amine

Description

Significance and Research Context of Butanamine Derivatives

Butanamine derivatives, a class of organic compounds featuring a four-carbon chain with an amine group, are significant in various fields of scientific research. Their structural versatility allows them to serve as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, these derivatives are explored for a range of potential therapeutic applications. For instance, certain butanamine derivatives have demonstrated antimicrobial properties, showing inhibitory effects against various bacterial strains. Others have been investigated for their cytotoxic effects against cancer cell lines and for potential neuroprotective properties.

In polymer chemistry, butanamine derivatives can be utilized as chain extenders or cross-linking agents, which can enhance the mechanical and thermal properties of polymers like polyurethanes. The biological activity of butanamine derivatives is often attributed to the ability of the amine group to interact with biological targets such as enzymes and receptors, potentially modulating their function.

Relevance of the Nitrophenyl Moiety in Organic Chemistry

The nitrophenyl group, specifically the 4-nitrophenyl or p-nitrophenyl moiety, is a critical functional group in organic chemistry. ontosight.ai Its primary characteristic is the strong electron-withdrawing nature of the nitro group (-NO2). This property significantly influences the reactivity of the attached phenyl ring, making it more susceptible to nucleophilic attack. ontosight.ai This reactivity is harnessed in various chemical transformations, including reduction reactions where the nitro group is converted to an amino group (-NH2), a key step in the synthesis of many pharmaceutical compounds. ontosight.ai

The nitrophenyl moiety is a common feature in a wide array of molecules with biological applications. ontosight.ai For example, nitrophenyl-containing compounds are frequently used as substrates in enzyme assays. ontosight.ai Furthermore, this functional group is incorporated into the structure of numerous drugs and drug candidates, where it can influence the molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.ainih.gov Aromatic nitro compounds, both natural and synthetic, exhibit a broad spectrum of biological activities and have been developed into drugs for various therapeutic areas. nih.gov

Scope of Academic Research on the Chemical Compound

Academic research on 4-(4-nitrophenyl)butan-1-amine, while not as extensive as for some other compounds, touches upon several key areas of chemical and biological science. The synthesis of this compound and its derivatives is a primary focus, with studies exploring various synthetic routes. researchgate.netscienceopen.com These synthetic efforts are often aimed at creating novel molecules for biological evaluation.

A significant area of investigation involves the biological activity of this compound and related structures. Research has shown that derivatives of this compound can exhibit high affinity for sigma receptors, which are implicated in various pathological conditions, including cancer and neurological disorders. nih.gov This suggests potential applications for these compounds as anticancer agents or as probes for studying sigma receptor function. nih.gov The spectroscopic characterization of this compound and its derivatives is another crucial aspect of research, providing essential data for structural elucidation and purity assessment. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

80258-63-5 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(4-nitrophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14N2O2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3,8,11H2 |

InChI Key |

QPHLFSGMBIJFRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 4 Nitrophenyl Butan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 4-(4-Nitrophenyl)butan-1-amine serves as a nucleophilic center, readily participating in a variety of reactions to form new carbon-nitrogen bonds.

Nucleophilic Characteristics and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to the molecule. This allows it to react with electrophiles, such as alkyl halides, in nucleophilic substitution reactions. The general mechanism involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine and a hydrogen halide.

This alkylation process can, in principle, continue, with the resulting secondary amine being more nucleophilic than the primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. Controlling the stoichiometry of the reactants is crucial to favor mono-alkylation.

Table 1: General Scheme for Alkylation of this compound

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product (Secondary Amine) |

| This compound | R-X (where R = alkyl group, X = halogen) | N-Alkyl-4-(4-nitrophenyl)butan-1-amine |

Acylation Reactions and Amide Formation

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides, acid anhydrides, and esters, to form stable amide derivatives. This reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto the nitrogen atom.

The reaction with acyl chlorides is typically rapid and exothermic, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, acid anhydrides react to form the corresponding amide and a carboxylic acid. The acylation proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent.

For instance, the reaction with acetic anhydride (B1165640) would yield N-(4-(4-nitrophenyl)butyl)acetamide. The synthesis of various amide derivatives is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Table 2: Examples of Acylation Reactions

| Acylating Agent | Product |

| Acetyl Chloride | N-(4-(4-nitrophenyl)butyl)acetamide |

| Benzoyl Chloride | N-(4-(4-nitrophenyl)butyl)benzamide |

| Acetic Anhydride | N-(4-(4-nitrophenyl)butyl)acetamide |

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

The formation of the imine is a reversible process and is often catalyzed by either an acid or a base. The reaction rate is typically highest at a mildly acidic pH. The resulting imine contains a carbon-nitrogen double bond and can serve as a versatile intermediate for further chemical transformations. For example, the reaction with benzaldehyde would produce (E)-N-benzylidene-4-(4-nitrophenyl)butan-1-amine.

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | (E)-N-benzylidene-4-(4-nitrophenyl)butan-1-amine |

| Acetone (B3395972) | N-(propan-2-ylidene)-4-(4-nitrophenyl)butan-1-amine |

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. nih.gov As a primary amine, this compound can participate in this reaction to form β-amino carbonyl compounds, known as Mannich bases. mit.educalvin.edu

The reaction typically proceeds by the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. jrfglobal.comucl.ac.uk The resulting Mannich base can be a useful intermediate in the synthesis of more complex molecules. For example, the reaction of this compound with formaldehyde and acetone would yield 1-((4-(4-nitrophenyl)butyl)amino)propan-2-one.

Table 4: General Scheme for the Mannich Reaction

| Ketone | Amine | Formaldehyde | Product (Mannich Base) |

| Acetone | This compound | HCHO | 1-((4-(4-nitrophenyl)butyl)amino)propan-2-one |

| Cyclohexanone | This compound | HCHO | 2-(((4-(4-nitrophenyl)butyl)amino)methyl)cyclohexan-1-one |

Reactivity of the Nitrophenyl Moiety

The nitrophenyl group of this compound is primarily characterized by the reactivity of the nitro group, which is a strong electron-withdrawing group.

Reduction of the Nitro Group to Amine

The most significant transformation of the nitrophenyl moiety is the reduction of the nitro group to a primary amine, yielding 4-(4-aminophenyl)butan-1-amine. This conversion is a fundamental reaction in organic synthesis, as it transforms an electron-withdrawing group into an electron-donating group, profoundly altering the chemical properties of the aromatic ring.

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and efficient method. commonorganicchemistry.comnih.gov This method is often preferred for its clean reaction profile.

Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic and effective reagents for this reduction. reddit.com Stannous chloride (SnCl2) in an acidic medium is another widely used reagent for the chemoselective reduction of aromatic nitro compounds. The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure the selective reduction of the nitro group. organic-chemistry.orgjsynthchem.com

Table 5: Common Reagents for the Reduction of the Nitro Group

| Reagent/Catalyst | Reaction Conditions | Product |

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol) | 4-(4-Aminophenyl)butan-1-amine |

| Sn, HCl | Acidic medium | 4-(4-Aminophenyl)butan-1-amine |

| Fe, HCl | Acidic medium | 4-(4-Aminophenyl)butan-1-amine |

| SnCl₂, HCl | Acidic medium, solvent (e.g., ethanol) | 4-(4-Aminophenyl)butan-1-amine |

Electrophilic Substitution Dynamics on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. In the case of this compound, the aromatic ring is substituted with a nitro group and a 4-aminobutyl group.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature. youtube.comassets-servd.hostyoutube.com It withdraws electron density from the benzene ring, making the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.comyoutube.com This deactivation significantly slows down the rate of electrophilic substitution compared to unsubstituted benzene. youtube.commasterorganicchemistry.com The nitro group directs incoming electrophiles primarily to the meta position. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that positive charges are placed at the ortho and para positions, which are destabilized by the adjacent positively charged nitrogen of the nitro group. assets-servd.hostyoutube.com The meta position avoids this direct destabilization, making its corresponding intermediate more stable and the meta product the major one. youtube.com

Conversely, the 4-aminobutyl group, as an alkyl substituent, is a weak activating group. It donates electron density to the ring through a positive inductive effect (+I), which slightly increases the ring's nucleophilicity. Alkyl groups are known to be ortho-, para-directors.

When both groups are present, the powerful deactivating and meta-directing effect of the nitro group dominates the reactivity of the aromatic ring. Therefore, electrophilic aromatic substitution on this compound is expected to be slow and yield predominantly the product substituted at the position meta to the nitro group (and ortho to the alkyl chain).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating youtube.comassets-servd.host | meta-directing assets-servd.host |

| - (CH₂)₄NH₂ (Alkyl) | Weakly Activating | ortho-, para-directing |

Nucleophilic Substitution Reactions Involving the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when they are positioned ortho or para to the leaving group. nih.gov

While the nitro group itself is not a typical leaving group in SNAr reactions, its presence is crucial for activating the ring towards such substitutions. nih.govnih.gov For a reaction to occur on this compound, another leaving group (like a halogen) would need to be present on the ring, typically at an ortho or para position relative to the nitro group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction. nih.gov

A more common transformation involving the nitro group is its reduction to an amine (-NH₂). nih.govnih.gov This is a fundamental reaction in the chemistry of nitroaromatics and can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). nih.gov This conversion dramatically changes the electronic properties of the molecule, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. nih.gov

Table 2: Common Transformations of the Aromatic Nitro Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | H₂/Catalyst (Pd, Pt, Ni), or Metal/Acid (Fe/HCl, Sn/HCl) | Amine (-NH₂) nih.gov |

Interplay of Functional Groups and Their Influence on Reactivity

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group exerts a powerful electron-withdrawing effect on the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect. nih.govresearchgate.net

Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which pulls electron density from the attached carbon atom of the ring through the sigma bond. assets-servd.host

Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. nih.govresearchgate.net This effect is most pronounced at the ortho and para positions, as shown by the resonance structures of nitrobenzene, which place positive charges at these positions. This delocalization significantly reduces the electron density of the ring, making it much less attractive to electrophiles. assets-servd.hostnih.gov This reduction in electron density is what makes the ring susceptible to attack by strong nucleophiles, especially at the ortho and para positions, should a suitable leaving group be present. nih.gov

Activating/Deactivating Effects of Amine and Nitro Substituents

The substituents on an aromatic ring are classified as either activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to benzene. youtube.commasterorganicchemistry.com

Nitro Group (-NO₂): As established, the nitro group is one of the strongest deactivating groups. youtube.com Its potent electron-withdrawing nature via both induction and resonance substantially reduces the ring's reactivity towards electrophiles. assets-servd.hostnih.gov

Alkyl Group (-R): The 4-aminobutyl group is attached to the ring via a carbon atom, making it an alkyl substituent. Alkyl groups are considered weak activating groups. They donate electron density through the inductive effect (+I), which helps to stabilize the carbocation intermediate formed during electrophilic substitution. youtube.com

| -NH₃⁺ (protonated amine) | Electron-withdrawing | Strong (-I) | None | Strongly Deactivating masterorganicchemistry.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

The available research focuses on related but structurally distinct molecules, such as 4-(4-nitrophenyl)thiomorpholine, ({4-nitrophenyl}sulfonyl)tryptophan, and other derivatives. While computational studies, including Density Functional Theory (DFT) calculations and molecular orbital analyses, have been performed on these related compounds, this information cannot be used to accurately describe this compound without violating the principles of scientific accuracy.

Therefore, detailed, and scientifically validated information for the following sections of your requested outline for "this compound" could not be found:

Computational Chemistry and Theoretical Investigations

Intermolecular Interactions and Crystal Packing Studies:No crystallographic data or studies on the intermolecular interactions and crystal packing of 4-(4-Nitrophenyl)butan-1-amine were located.

To generate the requested article would require fabricating data, which would be scientifically unsound. An accurate and authoritative article on this specific topic cannot be written until dedicated computational research on this compound is conducted and published in peer-reviewed literature.

Hydrogen Bonding Networks

The presence of both a primary amine (-NH2) group and a nitro (-NO2) group in this compound allows for the formation of complex hydrogen bonding networks. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine group can act as hydrogen bond acceptors.

Theoretical studies on analogous molecules, such as nitroanilines and nitrophenols, have demonstrated the significant role of hydrogen bonding in their crystal packing and intermolecular interactions. For instance, in co-crystals of 4-nitrophenol, strong O-H···N hydrogen bonds are observed. wikipedia.org Similarly, computational analyses of nitroxide radicals have been used to quantify the strength of N-O···H hydrogen bonds. chemrxiv.org For this compound, it is predicted that both intermolecular N-H···O and N-H···N hydrogen bonds would be prominent, influencing its solid-state structure and properties. The flexible butyl chain also allows for potential intramolecular hydrogen bonding between the amine and nitro groups, although this is likely to be less favorable than intermolecular interactions in a condensed phase.

Table 1: Predicted Hydrogen Bonding Parameters for this compound Dimers Note: These are hypothetical values based on typical hydrogen bond lengths and angles for similar functional groups and are provided for illustrative purposes. Actual values would require specific computational modeling.

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) |

| N (amine) | O (nitro) | ~2.0 - 2.2 | ~160 - 170 |

| N (amine) | N (amine) | ~2.1 - 2.3 | ~150 - 160 |

Hirshfeld Surface Analysis and Non-Covalent Interactions (NCI)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline materials. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.

For aromatic nitro compounds, Hirshfeld analysis typically reveals the dominance of H···H, O···H, and C···H contacts, highlighting the importance of van der Waals forces and hydrogen bonds in the crystal packing. researchgate.net In the case of this compound, the analysis would be expected to show significant contributions from H···H interactions due to the alkyl chain and aromatic ring hydrogens. The O···H contacts would correspond to the hydrogen bonds involving the nitro group, and N···H contacts would relate to interactions with the amine group. Furthermore, π-π stacking interactions between the nitrophenyl rings of adjacent molecules are also anticipated, which would be visualized as characteristic patterns on the Hirshfeld surface. rsc.org

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound Note: These are estimated percentages based on analyses of similar molecules and are for illustrative purposes.

| Contact Type | Predicted Contribution (%) |

| H···H | ~40-50 |

| O···H/H···O | ~20-30 |

| C···H/H···C | ~10-15 |

| N···H/H···N | ~5-10 |

| C···C (π-π) | ~3-7 |

Reaction Mechanism Elucidation via Theoretical Modeling

Theoretical modeling provides a powerful avenue for investigating the potential reaction mechanisms of this compound, offering insights into the energetics and pathways of chemical transformations.

Transition State Analysis and Free Energy Surfaces

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of activation energies and the identification of the highest energy point along a reaction coordinate. For reactions involving this compound, such as nucleophilic substitution at the aromatic ring or reactions involving the amine functionality, computational methods can map out the entire free energy surface.

Studies on the aminolysis of related p-nitrophenyl esters have shown that the reaction can proceed through a zwitterionic tetrahedral intermediate. doi.org For a hypothetical nucleophilic aromatic substitution reaction involving this compound, density functional theory (DFT) calculations could be employed to locate the transition state structure and determine the activation barrier. This would involve modeling the approach of the nucleophile, the formation of the Meisenheimer complex (a stabilized anionic intermediate), and the departure of a leaving group. The calculated free energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. Similarly, proton transfer reactions involving the amine group can be modeled to understand its basicity and reactivity. chemeo.com

Photofragmentation Product Distribution Studies

The photochemistry of nitroaromatic compounds is a rich field of study, as the nitro group can undergo various transformations upon absorption of light. Theoretical modeling can predict the likely photofragmentation pathways and the distribution of the resulting products.

For nitroaromatic compounds, photodissociation often involves the cleavage of the C-N bond to yield a phenyl radical and nitrogen dioxide (NO2), or rearrangement to a nitrite followed by cleavage to produce a phenoxy radical and nitric oxide (NO). nih.gov Theoretical studies can explore the potential energy surfaces of the excited states of this compound to determine the most probable dissociation channels. It is plausible that upon photoexcitation, the primary fragmentation would occur at the C-N bond of the nitro group or involve reactions mediated by the alkylamine side chain. The specific distribution of products would depend on the excitation wavelength and the stability of the resulting radical fragments.

Prediction of Partial Atomic Charge and Partition Coefficients

The distribution of electron density within a molecule, quantified by partial atomic charges, is fundamental to understanding its reactivity and intermolecular interactions. Various computational methods, from simple empirical approaches to sophisticated quantum mechanical calculations, can predict these charges. For this compound, the nitro group, being strongly electron-withdrawing, will induce a significant polarization of the aromatic ring, leading to positive partial charges on the ortho and para carbon atoms. The amine group, being electron-donating, will have the opposite effect. These partial charges are crucial for predicting how the molecule will interact with other polar molecules and for parameterizing molecular mechanics force fields for simulations.

The octanol-water partition coefficient (logP) is a critical parameter for predicting the environmental fate and pharmacokinetic properties of a compound. Quantitative Structure-Activity Relationship (QSAR) models and other computational methods can be used to predict the logP value. For this compound, the presence of the polar amine and nitro groups, combined with the nonpolar phenyl and butyl groups, will result in a balanced hydrophilic-lipophilic character. Computational predictions for the closely related 4-(4-Nitrophenyl)butan-2-one suggest a logP value around 2.1. Given the presence of the amine group, the logP of this compound is expected to be in a similar range, indicating moderate lipophilicity.

Table 3: Predicted Physicochemical Properties of this compound Note: These values are estimations based on computational models and data for analogous compounds.

| Property | Predicted Value | Method |

| Partial Atomic Charges | ||

| N (amine) | -0.8 to -1.0 | Ab initio/DFT |

| H (amine) | +0.3 to +0.5 | Ab initio/DFT |

| C (ipso-NO2) | +0.1 to +0.3 | Ab initio/DFT |

| N (nitro) | +0.6 to +0.8 | Ab initio/DFT |

| O (nitro) | -0.4 to -0.6 | Ab initio/DFT |

| Partition Coefficient | ||

| LogP (Octanol-Water) | 1.8 - 2.5 | QSAR/Computational |

Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the advanced characterization of "this compound" is not available. The search yielded information for structurally related compounds, but no direct ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, X-ray crystallography, or HPLC data was found for the requested molecule.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate content and data tables for "this compound" as per the provided outline. Generating such an article would require access to proprietary data or the synthesis and characterization of the compound, which is beyond the scope of this service.

It is recommended to consult specialized chemical characterization services or research institutions for obtaining the specific analytical data required for "this compound".

Advanced Characterization Methodologies in Research

Chromatographic Techniques for Purity and Stereochemical Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative method for assessing the purity of a sample and monitoring the progress of a chemical reaction. In the analysis of aromatic amines like 4-(4-Nitrophenyl)butan-1-amine, TLC is performed using a stationary phase, typically silica gel, and a mobile phase, which is a solvent system tailored to the polarity of the compound.

For compounds of similar structure, such as N-alkylated 3-(4-nitrophenyl)propane derivatives, reaction progress has been monitored using a mobile phase of n-hexane and ethyl acetate in a 9:1 ratio nih.gov. The separation on the TLC plate is based on the differential partitioning of the compound between the stationary and mobile phases. The resulting spots are visualized, often under UV light, to determine the retention factor (Rƒ), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rƒ values for this compound are not detailed in the available research, the technique remains a fundamental step in its qualitative analysis.

Table 1: Illustrative TLC Parameters for Related Aromatic Amines

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | n-hexane/ethyl acetate (9:1) nih.gov |

| Visualization | UV light |

Note: This table represents typical conditions for related compounds and is for illustrative purposes.

Gas Chromatography (GC)

The selection of an appropriate column and operating conditions is critical. For instance, in the analysis of various amines, a Shimadzu GC-8A with a Tenax-GC column has been utilized nih.gov. The conditions often involve a temperature program to ensure the elution of compounds with different boiling points. An injection port temperature is set to ensure rapid volatilization of the sample, for example at 270°C, with a temperature program that might ramp up at a rate of 20°C per minute nih.gov. The choice of carrier gas, typically an inert gas like helium, and its flow rate are also crucial parameters.

Table 2: Example GC Conditions for Amine Analysis

| Parameter | Example Condition |

| Instrument | Shimadzu GC-8A nih.gov |

| Column | Tenax-GC nih.gov |

| Carrier Gas | Helium |

| Injection Port Temp. | 270°C nih.gov |

| Temperature Program | Ramping at 20°C/min nih.gov |

Note: This table provides an example of conditions used for other amines and serves as a general guideline.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This quantitative method provides the percentage by mass of each element within the molecule, which can then be compared to the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₁₀H₁₄N₂O₂.

The theoretical elemental composition is calculated as follows:

Carbon (C): 61.84%

Hydrogen (H): 7.27%

Nitrogen (N): 14.42%

Oxygen (O): 16.47%

Experimental data from elemental analysis of a closely related structural isomer, N-(3-(4-Nitrophenyl)propyl)butan-1-amine (C₁₃H₂₀N₂O₂), shows a close correlation between the calculated and found values. For this isomer, the calculated values were C, 66.07%; H, 8.53%; and N, 11.85%, while the experimentally found values were C, 65.90%; H, 8.70%; and N, 11.80% nih.gov. This demonstrates the high accuracy of elemental analysis in confirming the empirical formula of a synthesized compound.

Table 3: Elemental Analysis Data

| Element | Theoretical % for C₁₀H₁₄N₂O₂ |

| Carbon (C) | 61.84 |

| Hydrogen (H) | 7.27 |

| Nitrogen (N) | 14.42 |

Table 4: Example Elemental Analysis Data for a Related Isomer (N-(3-(4-Nitrophenyl)propyl)butan-1-amine)

| Element | Calculated % | Found % nih.gov |

| Carbon (C) | 66.07 | 65.90 |

| Hydrogen (H) | 8.53 | 8.70 |

| Nitrogen (N) | 11.85 | 11.80 |

Applications of 4 4 Nitrophenyl Butan 1 Amine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The 4-nitrophenyl moiety and the primary amine group in 4-(4-Nitrophenyl)butan-1-amine make it a useful building block for the construction of complex organic molecules, particularly heterocyclic systems. Nitro compounds are recognized as versatile intermediates in organic synthesis, with the nitro group serving as a precursor to a variety of other functional groups or as a directing group in aromatic substitution reactions.

One area where the utility of nitrophenyl-containing compounds is evident is in the synthesis of complex heterocyclic scaffolds. For instance, related structures containing a nitrophenyl group have been used in the regioselective cyclocondensation reactions to form intricate molecular frameworks like 5,6,7,8-tetrahydroisoquinolines nih.govresearchgate.net. In these syntheses, the nitrophenyl group is carried through the reaction sequence and becomes an integral part of the final complex molecule. The primary amine of this compound can be readily acylated or alkylated to introduce other functionalities, which can then participate in intramolecular cyclization reactions to form various heterocyclic rings. Furthermore, the nitro group can be reduced to an amine, which can then undergo a plethora of chemical transformations, including diazotization and coupling reactions, or participation in further cyclization steps to build polycyclic systems. This dual functionality allows for a stepwise and controlled approach to the synthesis of complex molecular architectures.

Surface Modification and Derivatization Applications in Materials Science

The functional groups of this compound also lend themselves to applications in materials science, particularly in the area of surface modification. The amine group can be used to anchor the molecule to a variety of surfaces, either through covalent bond formation or electrostatic interactions.

One promising application is in the formation of self-assembled monolayers (SAMs) on surfaces like gold or silicon oxide. While direct assembly of amino-terminated molecules can be complicated by interactions of the amine with the surface, a common strategy is to use a molecule with a protected amine or a precursor functional group rsc.org. In this context, this compound could be utilized in a two-step process. First, a related thiol- or silane-terminated molecule with a 4-nitrophenyl group at the other end could be self-assembled onto a surface. Subsequently, the nitro group on the exposed surface of the SAM can be chemically reduced to an amine. This resulting amino-terminated surface can then be used for the covalent attachment of other molecules, such as biomolecules for biosensor applications or polymers for creating functional coatings oaepublish.com.

Furthermore, the amine functionality of this compound makes it a potential monomer or chain-end functionalizing agent in polymer synthesis. Amine-functionalized polymers are used for a variety of applications, including drug delivery, bioconjugation, and surface modification nanosoftpolymers.com. The reduction of the nitro group to an amine in a polymer derived from a 4-nitrophenyl-containing monomer can also be used to introduce reactive sites along a polymer chain. Additionally, the amine group can serve as an initiator or a branching point in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in catalysis, drug delivery, and materials science nih.govmdpi.comnih.gov. The presence of the nitrophenyl group offers a latent functionality that can be transformed after the dendritic structure has been assembled.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For 4-(4-Nitrophenyl)butan-1-amine, future synthetic strategies are expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

A primary focus is the reduction of the nitro group, a critical step in many syntheses involving nitrophenyl compounds. Traditional methods often employ stoichiometric metal reductants, which generate significant waste. Emerging research champions catalytic hydrogenation as a greener alternative. mdpi.com The use of molecular hydrogen (H₂) as the reductant is ideal, as its only byproduct is water. mdpi.com Innovations in this area involve the development of highly efficient and recyclable nanocatalysts.

Key Green Chemistry Strategies:

Advanced Catalysis: Research is ongoing to develop robust catalysts based on earth-abundant metals like copper and nickel, as alternatives to precious metals such as palladium and platinum. mdpi.com These catalysts, often supported on materials like magnetite or porous carbon, offer high reactivity and ease of separation and reuse.

Eco-Friendly Solvents: A significant push is being made to replace volatile organic solvents (VOCs) with greener alternatives like water or bio-derived solvents. rsc.orgresearchgate.net The use of aqueous media for catalytic reductions, often facilitated by phase-transfer agents or surfactants, is a promising avenue. nih.gov

Energy Efficiency: The application of alternative energy sources like ultrasonic irradiation can accelerate reaction rates, leading to lower energy consumption and shorter reaction times. rsc.org This technique has been shown to be effective in the catalytic reduction of nitro compounds. rsc.org

| Green Synthetic Method | Catalyst/Reagent Example | Solvent | Key Advantage |

| Catalytic Hydrogenation | Pd/C, Ni₂B | Water, Ethanol (B145695) | High efficiency, clean byproduct (H₂O) |

| Catalytic Transfer Hydrogenation | Metal Nanoparticles (Au, Ag, Cu) | Aqueous media | Avoids use of high-pressure H₂, mild conditions |

| Ultrasound-Assisted Reduction | Pd/C with NaH₂PO₂/H₃PO₂ | H₂O/2-MeTHF | Increased reaction rate, enhanced efficiency |

These approaches collectively aim to create a more sustainable life cycle for this compound and its derivatives, aligning with the broader goals of green chemistry. nih.govrsc.org

Advanced Computational Modeling for Predictable Reactivity and Properties

Computational chemistry offers a powerful toolkit for predicting the behavior of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. For this compound, methods like Density Functional Theory (DFT) are instrumental in elucidating its structural, electronic, and reactive properties. nih.govnih.gov

Computational studies can provide deep insights into the molecule's reactivity. By calculating global and local reactivity descriptors, researchers can predict which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the reactive nature of the amine and nitro groups.

Predictive Capabilities of Computational Modeling:

Reactivity Mapping: DFT calculations can generate electrostatic potential maps, which visualize electron-rich and electron-deficient regions of the molecule, guiding strategies for chemical modification.

Spectroscopic Prediction: Computational models can accurately predict spectroscopic data (e.g., NMR, IR spectra), aiding in the structural characterization of new derivatives. researchgate.net

Thermodynamic Properties: Key thermodynamic data, such as bond dissociation energies and reaction enthalpies, can be calculated to assess the feasibility of potential synthetic routes and the stability of the molecule and its derivatives. nih.gov

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Reactivity Indices | Predicting reaction sites, kinetic stability |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra | Understanding optical properties of derivatives |

| Molecular Dynamics (MD) Simulations | Conformational Analysis, Solvation Effects | Modeling behavior in different environments |

These in-silico approaches are crucial for the rational design of new experiments, saving time and resources while providing a fundamental understanding of the molecule's chemical nature. acs.org

Exploration of New Derivatization Strategies for Functional Materials and Intermediates

The true potential of this compound lies in its role as a versatile chemical building block. researchgate.netmdpi.com Its two distinct functional groups—the primary amine and the nitro group (which can be readily converted to a second amine)—offer a gateway to a vast array of complex molecules and functional materials.

The reduction of the nitro group to yield 4-(4-Aminophenyl)butan-1-amine is a key transformation. This resulting diamine is a highly valuable monomer for the synthesis of advanced polymers. Its incorporation into polymer chains can impart specific properties, such as thermal stability, altered solubility, or reactive sites for further functionalization.

Potential Avenues for Derivatization:

Polymer Synthesis: The diamine derivative can be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to produce polyamides, or with diisocyanates to form polyureas. These materials can have applications ranging from high-performance fibers to biocompatible hydrogels.

Pharmaceutical Intermediates: The aminophenyl moiety is a common scaffold in many pharmaceutical compounds. nih.gov The unique butane-amine chain of the title compound offers a flexible linker that can be exploited in the design of new drug candidates.

Functional Dyes and Probes: The aromatic amine groups are chromophoric and can be diazotized and coupled to form azo dyes. Furthermore, the amine groups can be modified with fluorophores or other signaling units to create chemical sensors or biological probes.

Multicomponent Reactions: The primary amine is an ideal substrate for multicomponent reactions, such as the Kabachnik-Fields reaction, which can be used to synthesize α-aminophosphonates for applications in materials science, including flame retardants and metal chelating agents. mdpi.com

The derivatization of the amine group with specific tags can also be used to enhance detection in analytical techniques, demonstrating its versatile reactivity. rowan.edu The exploration of these derivatization strategies will continue to expand the utility of this compound as a valuable intermediate in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.